molecular formula C8H10OS B1605007 5-Acetyl-2,3-dimethylthiophene CAS No. 66587-69-7

5-Acetyl-2,3-dimethylthiophene

Cat. No. B1605007
CAS RN: 66587-69-7
M. Wt: 154.23 g/mol
InChI Key: OANYJDXGTCXYAT-UHFFFAOYSA-N
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Patent
US06713638B2

Procedure details

A solution of 5 (15.16 g, 135 mmole) and acetyl chloride (9.6 mL, 135 mmole) in 60 mL benzene dried over Na was cooled to −5° C. and vigorously stirred during the addition of a solution of tin (IV) chloride in 50 mL benzene over a period of 1 hour. The reaction mixture was removed from the cold bath and stirred for an additional hour at room temperature. The slow addition of 4 mL concentrated HCl in 28 mL water quenched the reaction. The organic layer was separated, washed with 2×10 mL water, dried over Na2SO4 and evaporated to give 20.8 g of crude product. Chromatography on a column of silica eluted with pet. ethenethyl acetate (10:1) and evaporation of relevant fractions gave a viscous yellow oil, 16.42 g, 79%. 1H NMR (CDCl3) δ: 2.08, s, 3H, COCH3; 2.31, s, 3H, CH3; 2.41, s, 3H, CH3; 7.33, s, 1H, H-3. 13C NMR (CDCl3) δ: 13.3, 13.7, 26.1, 134.7 135.3, 139.1, 143.4, 190.0.
Name
Quantity
15.16 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7].[C:8](Cl)(=[O:10])[CH3:9].[Sn](Cl)(Cl)(Cl)Cl>C1C=CC=CC=1>[CH3:7][C:6]1[CH:5]=[C:4]([C:8]([CH3:9])=[O:10])[S:3][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
15.16 g
Type
reactant
Smiles
CC=1SC=CC1C
Name
Quantity
9.6 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
stirred for an additional hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was removed from the cold bath
ADDITION
Type
ADDITION
Details
The slow addition of 4 mL concentrated HCl in 28 mL water
CUSTOM
Type
CUSTOM
Details
quenched
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 2×10 mL water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(SC1C)C(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.